
1-(4-Nitrophenyl)-2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Nitrofenil)-2-((5-(o-tolil)-1,3,4-oxadiazol-2-il)tio)etanona es un compuesto orgánico complejo que presenta un grupo nitrofenilo, un anillo de oxadiazol y un enlace tioéter.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de 1-(4-Nitrofenil)-2-((5-(o-tolil)-1,3,4-oxadiazol-2-il)tio)etanona típicamente implica múltiples pasos:
Formación del Anillo de Oxadiazol: Esto se puede lograr mediante la ciclización de una hidrazida con un derivado de ácido carboxílico en condiciones ácidas o básicas.
Formación del Tioéter: Luego, el derivado de oxadiazol se hace reaccionar con un compuesto tiol para formar el enlace tioéter.
Unión del Grupo Nitrofenilo: Finalmente, el grupo nitrofenilo se introduce a través de una reacción de sustitución nucleofílica.
Métodos de Producción Industrial
Los métodos de producción industrial para este compuesto probablemente implicarían la optimización de las rutas sintéticas anteriores para maximizar el rendimiento y la pureza, al mismo tiempo que se minimizan los costos y el impacto ambiental. Esto podría incluir el uso de reactores de flujo continuo, técnicas de purificación avanzadas y principios de química verde.
Análisis De Reacciones Químicas
Tipos de Reacciones
1-(4-Nitrofenil)-2-((5-(o-tolil)-1,3,4-oxadiazol-2-il)tio)etanona puede sufrir varios tipos de reacciones químicas:
Oxidación: El enlace tioéter se puede oxidar a un sulfóxido o sulfona.
Reducción: El grupo nitro se puede reducir a una amina.
Sustitución: El grupo nitrofenilo puede participar en reacciones de sustitución aromática electrofílica.
Reactivos y Condiciones Comunes
Oxidación: Se pueden utilizar reactivos como el peróxido de hidrógeno o el ácido m-cloroperbenzoico (m-CPBA).
Reducción: Se puede emplear la hidrogenación catalítica o hidruros metálicos como el borohidruro de sodio.
Sustitución: Se pueden utilizar reactivos electrófilos como los halógenos o los agentes de nitración en condiciones ácidas.
Productos Principales
Oxidación: Derivados de sulfóxido o sulfona.
Reducción: Derivados de amina.
Sustitución: Varios derivados de nitrofenilo sustituidos.
Aplicaciones Científicas De Investigación
1-(4-Nitrofenil)-2-((5-(o-tolil)-1,3,4-oxadiazol-2-il)tio)etanona tiene varias aplicaciones de investigación científica:
Química Medicinal: Se puede utilizar como un andamio para el desarrollo de nuevos fármacos, particularmente aquellos que se dirigen a enzimas o receptores específicos.
Ciencia de Materiales: La estructura única del compuesto lo convierte en un candidato para el desarrollo de nuevos materiales con propiedades electrónicas u ópticas específicas.
Síntesis Orgánica: Puede servir como intermedio en la síntesis de moléculas más complejas.
Mecanismo De Acción
El mecanismo de acción de 1-(4-Nitrofenil)-2-((5-(o-tolil)-1,3,4-oxadiazol-2-il)tio)etanona depende de su aplicación específica:
Química Medicinal: Puede interactuar con objetivos moleculares como enzimas o receptores, modulando su actividad a través de interacciones de unión.
Ciencia de Materiales: Sus propiedades electrónicas pueden influir en el comportamiento de los materiales en los que se incorpora, afectando la conductividad o la absorción de la luz.
Comparación Con Compuestos Similares
Compuestos Similares
1-(4-Nitrofenil)-2-(feniltio)etanona: Estructura similar pero carece del anillo de oxadiazol.
1-(4-Nitrofenil)-2-((5-fenil-1,3,4-oxadiazol-2-il)tio)etanona: Estructura similar pero con un sustituyente diferente en el anillo de oxadiazol.
Unicidad
1-(4-Nitrofenil)-2-((5-(o-tolil)-1,3,4-oxadiazol-2-il)tio)etanona es único debido a la presencia tanto del grupo nitrofenilo como del anillo de oxadiazol, que confieren distintas propiedades electrónicas y estéricas. Estas características lo convierten en un compuesto versátil para diversas aplicaciones en investigación e industria.
Propiedades
Fórmula molecular |
C17H13N3O4S |
|---|---|
Peso molecular |
355.4 g/mol |
Nombre IUPAC |
2-[[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-nitrophenyl)ethanone |
InChI |
InChI=1S/C17H13N3O4S/c1-11-4-2-3-5-14(11)16-18-19-17(24-16)25-10-15(21)12-6-8-13(9-7-12)20(22)23/h2-9H,10H2,1H3 |
Clave InChI |
CZYYVIBADTZDGV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C2=NN=C(O2)SCC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![8-(Bicyclo[3.1.0]hexan-3-yl)-2-chloro-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B11783942.png)

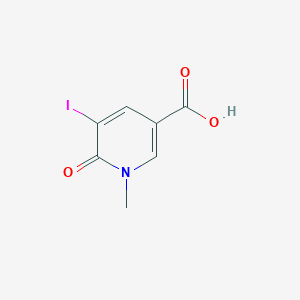
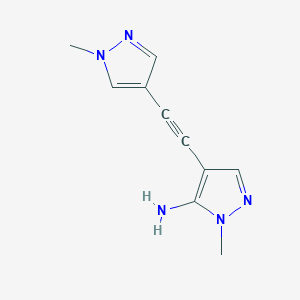
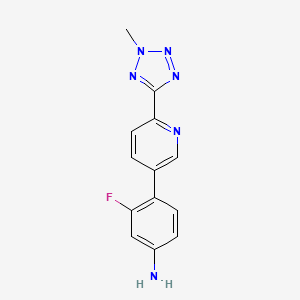
![1,1-Diphenyl-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine](/img/structure/B11783961.png)
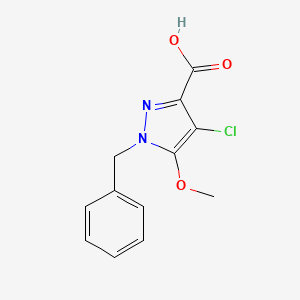
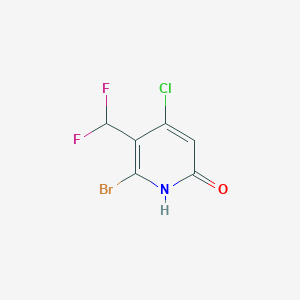

![7-(Chloromethyl)-2-methyl-5-oxo-N-(2,2,2-trifluoroethyl)-5H-thiazolo[3,2-a]pyrimidine-3-carboxamide](/img/structure/B11783996.png)

